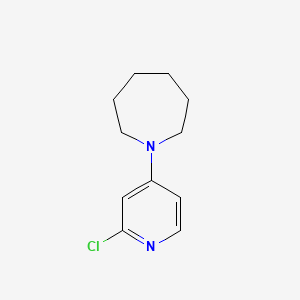

1-(2-Chloropyridin-4-yl)azepane

Description

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHLDYOVPUPDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Azepane Precursors

A common method involves the nucleophilic substitution of azepane nitrogen with a 2-chloropyridin-4-yl electrophile or vice versa. This can be achieved by:

- Starting from azepane or 1-azepanyl intermediates bearing a leaving group (e.g., halide or sulfonate).

- Reacting with 2-chloropyridin-4-yl nucleophiles or electrophiles under controlled conditions to form the N-aryl bond.

This method often requires:

- Mild bases or catalysts to promote substitution.

- Solvents such as dichloromethane or DMF.

- Temperature control to avoid side reactions.

Sulfonylation Followed by Substitution

According to medicinal chemistry studies on related analogs, sulfonylation of azepane nitrogen followed by substitution with heteroaryl groups is a viable route. For example:

- Starting with 1-(piperidin-4-yl)azepane, sulfonylation with arylsulfonyl chlorides introduces a leaving group.

- Subsequent nucleophilic aromatic substitution with 2-chloropyridin-4-yl moieties yields the target compound.

Catalytic Aza-Prins Cyclization Approach

A recent advanced method for synthesizing azepane rings involves the silyl aza-Prins cyclization catalyzed by iron(III) salts, which can be adapted for the preparation of 1-(2-Chloropyridin-4-yl)azepane derivatives.

- Reaction Conditions : Use of FeBr3 or FeCl3 as catalysts in dichloromethane at temperatures ranging from −20 °C to room temperature.

- Mechanism : Formation of C–N and C–C bonds in a single step, followed by elimination to form the azepane ring.

- Yields : Optimized conditions yield up to 90% for tetrahydroazepines, with minimal side products such as pyrrolidines.

Table 1: Optimization of FeBr3 Catalyst Loading and Temperature for Aza-Prins Cyclization

| Entry | FeBr3 (equiv) | Temperature (°C) | Time (min) | Yield of Azepane (%) | Pyrrolidine Byproduct (%) |

|---|---|---|---|---|---|

| 1 | 0.20 | Room Temp | 15 | 58 | 35 |

| 2 | 0.10 | Room Temp | 35 | 67 | 10 |

| 3 | 0.05 | Room Temp | 35 | 82 | 13 |

| 4 | 0.20 | 0 | 30 | 83 | 13 |

| 5 | 0.10 | 0 | 35 | 90 | 0 |

| 6 | 0.05 | 0 | 300 | 89 | 7 |

| 7 | 0.20 | −20 | 60 | 85 | 0 |

| 8 | 0.10 | −20 | 300 | 85 | 0 |

| 9 | 0.05 | −20 | 120 | 52 | 35 |

Note: Reaction conditions involve azepane precursor, aldehyde, catalyst, and dry DCM solvent. Conversion was 100% in all cases.

Reductive Amination and Alkylation Routes

In the medicinal chemistry literature, reductive amination of piperidinone derivatives followed by alkylation with propargyl or heteroaryl bromides is employed to introduce azepane and pyridinyl substituents.

- Step 1 : Reductive amination of arylsulfonylpiperidinone with hydroxyethylpiperidine derivatives.

- Step 2 : Alkylation with propargyl bromide or direct substitution with 2-chloropyridin-4-yl bromide.

- Catalysts and Reagents : Use of reducing agents such as sodium triacetoxyborohydride; alkylation under basic conditions.

- Yields : Variable, depending on substituents and conditions, generally moderate to good.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Aza-Prins Cyclization | Cyclization of amine with aldehyde | FeBr3 or FeCl3 | 0 to room temp, DCM solvent | 60–90 | Efficient ring formation, minimal side products |

| Sulfonylation + Substitution | Sulfonylation of azepane, nucleophilic substitution | Aryl sulfonyl chlorides, base | Room temp, mild conditions | Moderate | Enables introduction of heteroaryl groups |

| Reductive Amination + Alkylation | Reductive amination of piperidinone, alkylation | NaBH(OAc)3, alkyl halides | Mild to moderate temperatures | Moderate to good | Versatile for various substituents |

Research Findings and Considerations

- The aza-Prins cyclization method offers a sustainable and efficient route to azepane rings, with iron(III) salts acting as environmentally friendly catalysts.

- Reaction conditions such as catalyst loading, temperature, and solvent concentration critically affect yields and byproduct formation.

- Functionalization with 2-chloropyridin-4-yl groups typically requires careful selection of substitution or alkylation reagents to ensure regioselectivity and high purity.

- Side reactions such as pyrrolidine formation can be minimized by optimizing catalyst amount and temperature.

- No direct, single-step synthesis of 1-(2-Chloropyridin-4-yl)azepane was found in the literature; however, the combination of azepane ring formation via aza-Prins cyclization or reductive amination followed by substitution with 2-chloropyridinyl groups is a practical approach.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-(2-Chloropyridin-4-yl)azepane.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)azepane has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-4-yl)azepane exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane

- Molecular Formula : C₁₀H₁₃ClFN₃

- Molecular Weight : 229.68 g/mol

- CAS Number : 1338495-03-6

- Key Differences: Replaces the pyridine ring with a pyrimidine (two nitrogen atoms at 1- and 3-positions). Additional fluorine substituent at the 5-position of the pyrimidine. Fluorine introduction may alter metabolic stability .

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride

- CAS Number: Not explicitly listed (see ).

- Key Differences :

Functional Group Modifications

1-(2-Chloropyridin-4-yl)ethanone

- Molecular Formula: C₇H₆ClNO

- Molecular Weight : 155.58 g/mol

- CAS Number : 23794-15-2

- Key Differences: Ethanone (ketone) group replaces azepane. Implications: The ketone functionality increases electrophilicity, making it a reactive intermediate for condensations or nucleophilic additions .

4PU-30 (1-(2-Chloropyridin-4-yl)-3-phenylurea)

- Molecular Formula : C₁₂H₁₁ClN₂O

- Key Differences :

Research and Commercial Relevance

- Synthetic Utility : 1-(2-Chloropyridin-4-yl)azepane serves as a scaffold for further functionalization, such as alkylation or coupling reactions, due to its reactive pyridine and azepane moieties .

- Biological Potential: Analogs like 4PU-30 demonstrate cytokinin-like activity, suggesting that the chloropyridinyl group may play a role in modulating plant growth regulators .

- Commercial Availability: Limited supplier listings for 1-(2-Chloropyridin-4-yl)azepane contrast with broader availability of pyrimidine-based analogs (e.g., MFCD20441386 for 1-(2-chloro-5-fluoropyrimidin-4-yl)azepane), reflecting differing demand in research sectors .

Biological Activity

1-(2-Chloropyridin-4-yl)azepane is a compound that has garnered attention in various fields of scientific research, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, enzyme inhibition properties, and its applications in medicinal chemistry.

Chemical Structure and Properties

1-(2-Chloropyridin-4-yl)azepane is characterized by a chloropyridine moiety attached to an azepane ring. The presence of the chloropyridine enhances its ability to interact with biological targets due to the electron-withdrawing nature of the chlorine atom, which can influence the compound's reactivity and binding affinity.

The biological activity of 1-(2-Chloropyridin-4-yl)azepane is primarily attributed to its role as an enzyme inhibitor. It may exert its effects by binding to the active sites of specific enzymes, thereby modulating their activity. This interaction can lead to significant biochemical changes within cells.

Enzyme Inhibition

Research indicates that 1-(2-Chloropyridin-4-yl)azepane has shown potential in inhibiting various enzymes, particularly those involved in metabolic pathways. For instance, studies have highlighted its role in inhibiting phosphodiesterase enzymes, which are crucial for regulating cyclic nucleotide levels within cells. This inhibition can result in increased levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and other physiological effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 1-(2-Chloropyridin-4-yl)azepane:

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of 1-(2-Chloropyridin-4-yl)azepane. It has been suggested that this compound may help modulate neurotransmitter levels, providing therapeutic benefits in neurological disorders. The exact pathways involved in these effects are still under investigation.

Antiviral Activity

In addition to enzyme inhibition, there is emerging evidence supporting the antiviral properties of 1-(2-Chloropyridin-4-yl)azepane. It has been shown to inhibit viral proteases, which are essential for viral replication. This activity indicates potential applications in developing antiviral therapies .

Q & A

Q. How can isotopic labeling (C, H) facilitate metabolic pathway tracing in preclinical studies?

- Methodology :

- Synthesis : Incorporate C at the azepane nitrogen via reductive amination with C-formaldehyde .

- Autoradiography : Track metabolite distribution in rat brain sections to identify accumulation in regions like the hippocampus .

- Mass Spectrometry Imaging (MSI) : Correlate spatial distribution with pharmacodynamic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.